molecular formula C23H19ClN4O B2940645 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 861210-44-8

1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No.: B2940645
CAS No.: 861210-44-8
M. Wt: 402.88
InChI Key: FIZOZGOJAYHTKL-UHFFFAOYSA-N
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Description

1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl substituent on the pyrazolo[1,5-a]pyrimidine core, linked to a phenyl ring bearing a 3,3-dimethylazetidin-2-one moiety. Pyrazolopyrimidines are widely studied for their roles as kinase inhibitors, anti-inflammatory agents, and modulators of neurotransmitter receptors .

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-5-3-4-16(12-18)20-10-11-25-21-19(13-26-28(20)21)15-6-8-17(24)9-7-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZOZGOJAYHTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
  • Molecular Formula : C20_{20}H21_{21}ClN4_{4}O
  • Molecular Weight : 366.86 g/mol

This compound features a complex framework that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological significance.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts primarily as an inhibitor of key signaling pathways involved in tumor growth and survival. It has been shown to inhibit the mTOR pathway, which is crucial for cell proliferation and survival in various cancer types .
  • Case Studies : In vitro tests demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast and lung cancers. Additionally, in vivo studies using mouse models indicated a marked reduction in tumor size compared to control groups .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Ischemic Protection : In studies involving acute cerebral ischemia models, the compound prolonged survival times and reduced mortality rates in test subjects. This suggests a protective effect against neuronal damage during ischemic events .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented:

  • Bacterial Inhibition : The compound exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This highlights its potential use as an antibacterial agent .

Summary of Findings

Activity TypeObservationsReferences
AnticancerSignificant reduction in cancer cell viability; mTOR inhibition
NeuroprotectiveProlonged survival time in ischemia models
AntimicrobialModerate to strong activity against bacteria

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • mTOR Pathway : Inhibition leads to decreased protein synthesis and cell cycle arrest.
  • Neuroprotection : Modulation of inflammatory responses and oxidative stress pathways.

Comparison with Similar Compounds

Pyrazolopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules.

Structural Comparison

Key Structural Features:

  • Target Compound : 4-Chlorophenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine core; phenyl ring at position 7 substituted with 3,3-dimethylazetidin-2-one.
  • Analog 1 : 1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one (CAS 861206-54-4)
    • Substituent: 4-Methoxyphenyl instead of 4-chlorophenyl.
    • Molecular Formula: C24H22N4O2.
  • Analog 2 : 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
    • Substituent: Piperidinyl group at position 7; methyl at position 3.
    • Molecular Formula: C18H19ClN3.
  • Analog 3 : N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (Indiplon)
    • Substituent: Thiophene-2-carbonyl group at position 3; acetamide side chain.
    • Molecular Formula: C20H16N4O2S.

Structural Impact :

  • Electron-withdrawing groups (e.g., 4-chloro in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in Analog 1) .

Key Reaction Data :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for pyrazolopyrimidines from hours to minutes .
  • Elemental analysis for Analog 1: Calcd C 60.31%, H 4.79%, N 22.21%; Found C 60.53%, H 4.56%, N 22.01% .

Table 1: Comparative Data for Pyrazolopyrimidine Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity/Application
Target Compound C24H20ClN4O* ~409.90 4-Chlorophenyl, dimethylazetidinone Not reported (inferred kinase modulation)
Analog 1 C24H22N4O2 398.46 4-Methoxyphenyl Medicinal chemistry (unspecified)
Analog 2 C18H19ClN4 326.83 4-Chlorophenyl, piperidinyl Not reported
Indiplon (Analog 3) C20H16N4O2S 376.43 Thiophene-2-carbonyl, acetamide GABA-A receptor modulator

Notes:

  • *Molecular formula inferred from IUPAC name; exact data unavailable in evidence.
  • The 4-chlorophenyl group (target compound) may improve lipophilicity (clogP ~3.5) compared to 4-methoxyphenyl (clogP ~2.8) .
  • Indiplon’s thiophene-carbonyl group enhances binding affinity to GABA receptors (IC50 = 0.6 nM) .

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